molecular formula C17H14ClN3OS B5687656 3-({4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)pyridine

3-({4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)pyridine

Cat. No. B5687656
M. Wt: 343.8 g/mol
InChI Key: NQGMXAIUKQTWNP-UHFFFAOYSA-N
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Description

3-({4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)pyridine, also known as CCT018159, is a pyrazole derivative that has gained attention in recent years due to its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, which make it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 3-({4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)pyridine is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
3-({4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)pyridine has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. Additionally, this compound has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-({4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)pyridine in lab experiments is its ability to selectively target cancer cells and induce apoptosis. Additionally, this compound has been shown to have low toxicity in vitro. However, one limitation of using 3-({4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)pyridine is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the investigation of 3-({4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)pyridine. One area of research could focus on the development of more efficient synthesis methods to increase the yield and purity of this compound. Additionally, further studies could be conducted to elucidate the mechanism of action of 3-({4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)pyridine and its potential use in the treatment of various diseases. Finally, the development of more soluble analogs of 3-({4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)pyridine could improve its potential for in vivo applications.

Synthesis Methods

The synthesis of 3-({4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)pyridine involves the reaction between 4-chlorothiophenol and 3,5-dimethyl-1H-pyrazole-1-carbonyl chloride in the presence of triethylamine. The resulting product is then reacted with 2-bromo-5-nitropyridine to yield 3-({4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)pyridine.

Scientific Research Applications

3-({4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)pyridine has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in vitro. Additionally, 3-({4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazol-1-yl}carbonyl)pyridine has been shown to have anti-inflammatory and anti-angiogenic properties, which make it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

[4-(4-chlorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS/c1-11-16(23-15-7-5-14(18)6-8-15)12(2)21(20-11)17(22)13-4-3-9-19-10-13/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQGMXAIUKQTWNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CN=CC=C2)C)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nicotinoyl-4-[(4-chlorophenyl)thio]-3,5-dimethyl-1h-pyrazole

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